3-(2,2,2-Trifluoroethyl)aniline

Description

The exact mass of the compound 3-(2,2,2-Trifluoroethyl)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(2,2,2-Trifluoroethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,2,2-Trifluoroethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

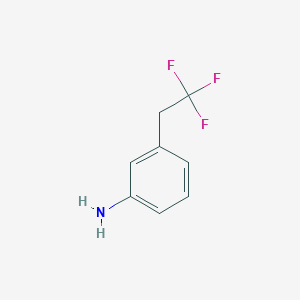

Structure

3D Structure

Properties

IUPAC Name |

3-(2,2,2-trifluoroethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N/c9-8(10,11)5-6-2-1-3-7(12)4-6/h1-4H,5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHLUOUXEXWHPHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

768335-16-6 | |

| Record name | 3-(2,2,2-trifluoroethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(2,2,2-Trifluoroethyl)aniline

Executive Summary

This technical guide provides a comprehensive overview of 3-(2,2,2-Trifluoroethyl)aniline (CAS No. 768335-16-6), a fluorinated aromatic amine of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of a trifluoroethyl group onto the aniline scaffold imparts unique physicochemical properties, such as enhanced metabolic stability and altered lipophilicity, making it a valuable building block in modern medicinal chemistry.[1] This document details the molecule's structure, physicochemical properties, synthesis methodologies, and applications, with a focus on providing actionable insights for researchers, chemists, and drug development professionals. All protocols and data are presented with an emphasis on scientific integrity, supported by authoritative references.

Section 1: Chemical Identity and Physicochemical Properties

3-(2,2,2-Trifluoroethyl)aniline is an aniline derivative where a 2,2,2-trifluoroethyl group is attached to the benzene ring at the meta-position relative to the amino group. This substitution pattern is crucial for its utility as a synthetic intermediate.[2]

The core structure consists of a benzene ring substituted with an amino (-NH₂) group and a trifluoroethyl (-CH₂CF₃) group. The trifluoromethyl moiety is a key feature, known to enhance molecular stability and biological activity in derivative compounds.[2]

-

IUPAC Name: 3-(2,2,2-Trifluoroethyl)aniline[3]

The following table summarizes the key physicochemical properties of 3-(2,2,2-Trifluoroethyl)aniline, which are critical for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈F₃N | [3][4][5] |

| Molecular Weight | 175.15 g/mol | [3][5][6] |

| Monoisotopic Mass | 175.06088 Da | [4] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Purity | Typically ≥95% | [7] |

| Predicted XlogP | 2.4 | [4] |

| Storage Conditions | Keep in dark place, inert atmosphere, room temperature. | [3] |

Table 1: Key Physicochemical Properties.

The diagram below illustrates the 2D chemical structure of 3-(2,2,2-Trifluoroethyl)aniline, highlighting the key functional groups.

Caption: 2D structure of 3-(2,2,2-Trifluoroethyl)aniline.

Section 2: Synthesis and Reactivity

The synthesis of fluoroalkylated amines like 3-(2,2,2-Trifluoroethyl)aniline is an area of active research, driven by their value as intermediates.[1]

A common strategy for synthesizing N-trifluoroethylated anilines involves a one-pot cascade reaction. This method utilizes 2,2,2-trifluoroethylamine hydrochloride as the fluorine source and proceeds via diazotization followed by N-trifluoroethylation, often catalyzed by metal complexes such as iron porphyrins.[8] This approach is advantageous as it uses readily available starting materials and can be performed in an aqueous solution, which is environmentally favorable.[8]

The following diagram outlines a generalized workflow for the synthesis of N-trifluoroethylated anilines.

Caption: Generalized workflow for iron-catalyzed N-trifluoroethylation.

The reactivity of 3-(2,2,2-Trifluoroethyl)aniline is characterized by the dual nature of its functional groups:

-

The Amino Group: The aniline moiety is a versatile functional handle. The amino group can undergo a wide range of reactions, including acylation, alkylation, and diazotization, making it a precursor to a vast array of derivatives.[1]

-

The Aromatic Ring: The benzene ring can be further functionalized through electrophilic aromatic substitution reactions. The position of these substitutions will be directed by the existing amino and trifluoroethyl groups.

-

The Trifluoroethyl Group: This group is generally stable but its strong electron-withdrawing nature influences the basicity of the amino group and the reactivity of the aromatic ring.[1]

Section 3: Role in Drug Development and Medicinal Chemistry

Aniline derivatives are fundamental building blocks in the synthesis of pharmaceuticals.[1] The introduction of fluorine-containing groups, such as trifluoroethyl, is a widely used strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity.[1]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoroethyl group resistant to metabolic degradation by enzymes like cytochrome P450. This can lead to an improved pharmacokinetic profile and a longer half-life of the drug in the body.[1]

-

Modulation of pKa: The electron-withdrawing nature of the trifluoroethyl group lowers the basicity (pKa) of the aniline nitrogen. This fine-tuning of pKa is critical for optimizing a drug's solubility, cell permeability, and interaction with its biological target.[1]

-

Bioisosteric Replacement: Trifluoroethyl amines can serve as hydrolysis-resistant bioisosteres of amides.[9] This is a powerful strategy in lead optimization, as it can replace a metabolically labile amide bond while preserving the necessary geometry and hydrogen-bonding capabilities.[9]

3-(2,2,2-Trifluoroethyl)aniline serves as a key intermediate for creating more complex molecules. Its structure is particularly valuable for synthesizing compounds where the specific substitution pattern is required to achieve the desired biological activity.[2]

Caption: Role as a building block in a multi-step synthesis.

Section 4: Safety, Handling, and Storage

As with all chemical reagents, proper safety protocols must be strictly followed when handling 3-(2,2,2-Trifluoroethyl)aniline. The following information is a summary and should be supplemented by a thorough review of the full Safety Data Sheet (SDS).

Based on data for structurally related compounds like N-(2,2,2-Trifluoroethyl)aniline, the substance should be handled as hazardous.[5][10]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][10]

-

Pictogram: GHS07 (Exclamation mark)[10]

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[11]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[11] Avoid all skin contact.[12]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.[13]

-

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[11] Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3][11] Keep away from incompatible materials such as strong oxidizing agents. The product should be kept in a dark place under an inert atmosphere.[3]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be treated as hazardous.[11]

Section 5: References

-

Benchchem. 3-chloro-N-(2,2,2-trifluoroethyl)aniline.

-

BLDpharm. 3-(2,2,2-Trifluoroethyl)aniline.

-

BLDpharm. 3-(2,2,2-Trifluoroethyl)aniline.

-

Advanced ChemBlocks. 3-Bromo-n-(2,2,2-trifluoroethyl)aniline.

-

PubChemLite. 3-(2,2,2-trifluoroethyl)aniline (C8H8F3N).

-

Ambeed.com. 768335-16-6 | 3-(2,2,2-Trifluoroethyl)aniline.

-

PubChem. 3,4-dipropoxy-N-(2,2,2-trifluoroethyl)aniline.

-

PubChem. 2-Bromo-3-(2,2,2-trifluoroethoxy)aniline.

-

TUODA. High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications.

-

Wikipedia. 3-(Trifluoromethyl)aniline.

-

CymitQuimica. Safety Data Sheet.

-

Sigma-Aldrich. 3-(Trifluoromethyl)aniline.

-

Sdfine. 3-(TRIFLUOROMETHYL)ANILINE.

-

Thermo Fisher Scientific. SAFETY DATA SHEET.

-

Alfa Aesar. Material Safety Data Sheet.

-

RSC Publishing. Iron porphyrin-catalyzed N -trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution.

-

Fisher Scientific. SAFETY DATA SHEET.

-

RSC Publishing. Synthesis of functionalized α-trifluoroethyl amine scaffolds via Grignard addition to N-aryl hemiaminal ethers.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Trifluoromethylaniline Derivatives in Modern Chemistry.

-

Santa Cruz Biotechnology. 3-Fluoro-2-(trifluoromethyl)aniline.

-

Sigma-Aldrich. N-(2,2,2-Trifluoroethyl)aniline.

-

PubMed. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.

-

Google Patents. Preparation of trifluoromethylanilines.

-

ACS Publications. Recent Advances and Outlook for the Isosteric Replacement of Anilines.

Sources

- 1. 3-chloro-N-(2,2,2-trifluoroethyl)aniline | 351-45-1 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 768335-16-6|3-(2,2,2-Trifluoroethyl)aniline|BLD Pharm [bldpharm.com]

- 4. PubChemLite - 3-(2,2,2-trifluoroethyl)aniline (C8H8F3N) [pubchemlite.lcsb.uni.lu]

- 5. 768335-16-6 | 3-(2,2,2-Trifluoroethyl)aniline | Ambeed.com [ambeed.com]

- 6. tuodaindus.com [tuodaindus.com]

- 7. bldpharm.com.tr [bldpharm.com.tr]

- 8. Iron porphyrin-catalyzed N -trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03379D [pubs.rsc.org]

- 9. Synthesis of functionalized α - trifluoroethyl amine scaffolds via Grignard addition to N -aryl hemiaminal ethers - RSC Advances (RSC Publishing) DOI:10.1039/C3RA47708H [pubs.rsc.org]

- 10. N-(2,2,2-Trifluoroethyl)aniline | 351-61-1 [sigmaaldrich.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. abdurrahmanince.net [abdurrahmanince.net]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

Technical Monograph: Solubility and Stability of 3-(2,2,2-Trifluoroethyl)aniline

[1]

Part 1: Executive Technical Summary

3-(2,2,2-Trifluoroethyl)aniline (CAS: 768335-16-6) represents a critical "hybrid" scaffold in medicinal chemistry.[1] It combines the nucleophilic utility of the aniline moiety with the metabolic robustness and lipophilicity of the trifluoroethyl group. Unlike direct trifluoromethylation (e.g., 3-trifluoromethylaniline), the insertion of a methylene spacer (

This guide provides an evidence-based framework for handling, solubilizing, and stabilizing this compound, deriving protocols from its specific physicochemical properties.[1]

Part 2: Physicochemical Profile & Molecular Logic

To work effectively with 3-(2,2,2-Trifluoroethyl)aniline, one must understand the competition between the basic amine and the lipophilic fluorinated tail.[1]

Core Properties Table

| Property | Value / Description | Technical Context |

| CAS Number | 768335-16-6 | Unique Identifier |

| Molecular Formula | MW: 175.15 g/mol | |

| Physical State | Liquid (at RT) | Colorless to pale yellow; darkens upon oxidation.[2][3] |

| Predicted LogP | 2.4 ± 0.2 | Moderately lipophilic. Significant increase over aniline (LogP 0.[1][4]9) due to the |

| Predicted pKa | ~3.9 – 4.1 (Conjugate Acid) | Lower than aniline (4.6). The |

| H-Bond Donors | 1 (Amine) | Primary amine functionality.[1] |

| Refractive Index | ~1.46 | Consistent with fluorinated aromatics.[1] |

Solubility Assessment[1][4]

The compound exhibits a "switchable" solubility profile driven by pH.

-

Neutral pH (Water): Poor solubility (< 1 mg/mL).[1] The hydrophobic fluorinated tail dominates the interaction, preventing solvation in pure water.

-

Acidic pH (< 2.0): High solubility.[1] Protonation of the amine (

) disrupts the crystal lattice/hydrophobic aggregation, allowing dissolution in aqueous acids (e.g., 0.1 M HCl, 1 M Acetic Acid).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Organic Solvents: Excellent solubility (> 50 mg/mL) in DMSO, Methanol, Dichloromethane (DCM), and Ethyl Acetate.[1]

Part 3: Stability & Degradation Mechanisms[1]

The stability of 3-(2,2,2-Trifluoroethyl)aniline is governed by two primary vectors: Oxidative Instability of the amine and Radical Susceptibility of the benzylic position.

Primary Degradation Pathways[1]

-

N-Oxidation (Rapid): Like all anilines, the primary amine is susceptible to oxidation by atmospheric oxygen, leading to the formation of hydroxylamines, nitroso species, and eventually colored azo-polymers (browning).[1] This is the primary cause of shelf-life failure.[1]

-

Benzylic Radical Oxidation (Slow): The methylene group (

) adjacent to the aromatic ring is "benzylic." While the adjacentngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Visualization of Degradation Logic

Caption: Dual degradation pathways showing the dominance of N-oxidation (Pathway A) over benzylic oxidation (Pathway B).

Part 4: Handling & Storage Protocols[5]

To ensure scientific integrity in experimental data, the following "Self-Validating" storage protocol is required.

Storage Protocol (The "Argon-Cold-Dark" Triad)[1]

-

Atmosphere: Must be stored under Argon or Nitrogen .[1] The primary amine reacts with

in the air to form carbamates over time, in addition to oxidative risks. -

Temperature: Store at -20°C for long-term (> 1 month) or 2-8°C for active use. Low temperature kinetically inhibits the N-oxidation pathway.[1]

-

Container: Amber glass vials with Teflon-lined caps. The amber glass prevents UV-initiated benzylic radical formation.[1]

Handling for Synthesis/Screening[5]

-

Re-purification: If the liquid appears dark brown or opaque, it has likely polymerized. Purify via Acid-Base Extraction :

Part 5: Solubility & Formulation Guide

For biological assays or reaction screening, use the following solvent systems.

Stock Solution Preparation (20 mM)

-

Preferred Solvent: DMSO (Dimethyl sulfoxide).[1]

-

Protocol:

Aqueous Buffer Compatibility (for Assays)

| Buffer pH | Solubility Prediction | Formulation Strategy |

| pH 1.2 (SGF) | High | Soluble as hydrochloride salt.[1] No co-solvent needed.[1] |

| pH 4.0 | Moderate | Near pKa. 50% ionized.[1] May require 5% DMSO.[1] |

| pH 7.4 (PBS) | Low | Predominantly neutral. Requires co-solvent (e.g., 10% DMSO) or cyclodextrin complexation (HP-β-CD) to prevent precipitation.[1] |

References

-

PubChem. 3-(2,2,2-trifluoroethyl)aniline Compound Summary (CID 54595012).[1][3] National Library of Medicine. Available at: [Link]

-

Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.[1] (Source for

estimation logic). -

U.S. EPA CompTox Dashboard. DTXSID101023232 (Analog: 3-(1,1,2,2-Tetrafluoroethyl)aniline).[1][2] Available at: [Link]

-

Gross, K. C., & Seybold, P. G. (2000).[1] Substituent Effects on the Physical Properties and pKa of Aniline.[6] International Journal of Quantum Chemistry, 80(6), 1107–1115.[1] (Source for aniline pKa correlation methodology).

A Researcher's Guide to Sourcing and Quality Control of 3-(2,2,2-Trifluoroethyl)aniline for Laboratory Applications

In the landscape of modern drug discovery and development, the integrity of starting materials is paramount. The trifluoromethyl group, a cornerstone of many contemporary pharmaceutical agents, imparts unique properties such as enhanced metabolic stability and receptor binding affinity.[1] Consequently, trifluoro-functionalized building blocks, including 3-(2,2,2-Trifluoroethyl)aniline, have become indispensable reagents in the synthesis of novel chemical entities. This guide provides an in-depth technical overview of commercial suppliers for this critical aniline derivative and outlines a robust framework for its quality assessment in a laboratory setting.

The Strategic Importance of 3-(2,2,2-Trifluoroethyl)aniline in Medicinal Chemistry

Aniline and its derivatives are fundamental precursors in the synthesis of a vast array of pharmaceuticals.[2] The introduction of a 2,2,2-trifluoroethyl group onto the aniline scaffold significantly alters the electronic properties and lipophilicity of the molecule.[2] This strategic modification can enhance a drug candidate's pharmacokinetic profile, making it a valuable tool for medicinal chemists aiming to optimize lead compounds.[2] The 3-substitution pattern, in particular, offers a versatile platform for further functionalization in the design of complex molecular architectures.

Navigating the Commercial Supplier Landscape

A variety of chemical suppliers offer 3-(2,2,2-Trifluoroethyl)aniline for laboratory use, catering to a range of research and development needs. The selection of a suitable supplier should be guided by factors such as purity, available quantities, and the availability of comprehensive analytical documentation. Below is a comparative summary of prominent suppliers.

| Supplier | Typical Purity | Available Quantities | Grades/Notes |

| ≥98% | Grams to Kilograms | Research Use Only. Often provide comprehensive analytical data upon request. | |

| Custom purities available | Grams to Kilograms | Offers comprehensive analytical data (NMR, HPLC, LC-MS).[3] | |

| ≥97% | Grams | A well-established supplier with extensive documentation available online. | |

| Typically ≥95% | Grams | Specializes in building blocks for drug discovery.[4] | |

| Varies | Grams to Kilograms | Provides a platform for sourcing from various manufacturers. |

Note: The availability and specifications listed are subject to change. It is crucial to consult the supplier's website and documentation for the most current information.

A Self-Validating System: The Imperative of In-House Quality Control

While suppliers provide Certificates of Analysis (CoA), it is a fundamental principle of good laboratory practice to independently verify the identity and purity of critical starting materials. A CoA typically includes information on appearance, identity (often by IR or NMR), and purity (e.g., by titration or chromatography).[5][6][7] However, variations between batches and potential degradation during storage or transit necessitate a robust in-house quality control (QC) process. This not only ensures the reliability of experimental results but also forms the foundation of a self-validating research workflow.

The following diagram illustrates a recommended workflow for the selection and validation of a commercial supplier for 3-(2,2,2-Trifluoroethyl)aniline.

Caption: Workflow for Supplier Selection and Validation.

Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is a widely adopted and reliable method for assessing the purity of substituted anilines.[8] The principle lies in the differential partitioning of the analyte and any impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Causality Behind Experimental Choices

-

Reversed-Phase C18 Column: The non-polar nature of the C18 stationary phase provides excellent retention and separation for moderately polar compounds like 3-(2,2,2-Trifluoroethyl)aniline.

-

Acetonitrile/Water Mobile Phase: This is a common and effective mobile phase for reversed-phase chromatography. The ratio can be adjusted to optimize the retention time and resolution of the analyte peak from any impurity peaks.

-

UV Detection: The aromatic ring of the aniline derivative provides strong UV absorbance, making it readily detectable. A wavelength of 254 nm is often a good starting point for aromatic compounds.

Step-by-Step Methodology

-

Instrumentation and Materials:

-

HPLC system with a UV detector, pump, and autosampler.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

3-(2,2,2-Trifluoroethyl)aniline sample.

-

Volumetric flasks and pipettes.

-

-

Preparation of Mobile Phase and Sample:

-

Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase prior to use. The optimal ratio may require some method development.

-

Sample Preparation: Accurately weigh approximately 10 mg of 3-(2,2,2-Trifluoroethyl)aniline and dissolve it in the mobile phase in a 10 mL volumetric flask. This creates a stock solution of approximately 1 mg/mL. Further dilute as necessary to fall within the linear range of the detector.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

-

Analysis and Data Interpretation:

-

Inject the prepared sample onto the HPLC system.

-

Record the chromatogram for a sufficient time to allow for the elution of all components.

-

The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

The following diagram outlines the logical flow of the HPLC analysis.

-

Caption: HPLC Analysis Workflow for Purity Determination.

Conclusion

The selection of high-purity starting materials is a critical, yet often overlooked, aspect of successful research and development. For a key building block like 3-(2,2,2-Trifluoroethyl)aniline, a thorough understanding of the supplier landscape and the implementation of a rigorous in-house quality control program are essential. The HPLC method detailed in this guide provides a reliable and accessible means for researchers to independently verify the purity of this important reagent, thereby ensuring the integrity and reproducibility of their scientific endeavors.

References

-

Thermo Fisher Scientific. (n.d.). Certificate of analysis. Retrieved from [Link]

-

Thermo Fisher Scientific. (n.d.). Certificate of analysis. Retrieved from [Link]

-

MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 3-chloro-N-(2,2,2-trifluoroethyl)aniline | 351-45-1 | Benchchem [benchchem.com]

- 3. 768335-16-6 | 3-(2,2,2-Trifluoroethyl)aniline | Ambeed.com [ambeed.com]

- 4. 3-Bromo-n-(2,2,2-trifluoroethyl)aniline 95.00% | CAS: 1021116-42-6 | AChemBlock [achemblock.com]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. thermofisher.com [thermofisher.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 3-(2,2,2-Trifluoroethyl)aniline Derivatives

Introduction: The Strategic Importance of the Trifluoroethyl Moiety in Modern Drug Discovery

The incorporation of fluorine-containing functional groups into molecular scaffolds is a cornerstone of modern medicinal chemistry. The trifluoroethyl group (-CH₂CF₃), in particular, offers a unique combination of properties that can significantly enhance the pharmacological profile of a drug candidate. Unlike the more common trifluoromethyl (-CF₃) group, the trifluoroethyl substituent provides increased lipophilicity, metabolic stability, and can influence compound conformation and pKa, all of which are critical parameters in drug design.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures that are prevalent in pharmaceuticals. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of 3-(2,2,2-trifluoroethyl)aniline derivatives in Suzuki coupling reactions. We will delve into the mechanistic underpinnings, provide field-proven experimental protocols, and offer insights into troubleshooting and optimization.

Mechanistic Insights: The Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound. The generally accepted catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1]

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, a bromo-substituted 3-(2,2,2-trifluoroethyl)aniline) to a Pd(0) complex, forming a Pd(II) intermediate. The electron-withdrawing nature of the trifluoroethyl group can facilitate this rate-determining step.

-

Transmetalation: In this step, the organic group from the organoboron species (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid.[1]

-

Reductive Elimination: The final step is the reductive elimination of the two organic partners from the palladium complex, which forms the new carbon-carbon bond of the desired biaryl product and regenerates the active Pd(0) catalyst.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of 3-bromo-5-(2,2,2-trifluoroethyl)aniline. It is crucial to note that optimization of the catalyst, ligand, base, and solvent system is often necessary for achieving high yields with different coupling partners.

Protocol 1: General Procedure for Coupling with Arylboronic Acids

This protocol is a general guideline for the coupling of 3-bromo-5-(2,2,2-trifluoroethyl)aniline with a variety of arylboronic acids.

Materials:

-

3-Bromo-5-(2,2,2-trifluoroethyl)aniline

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, CataCXium® A Pd G3, 1-5 mol%)[2][3]

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 - 3.0 equivalents)[2]

-

Anhydrous, degassed solvent (e.g., Dioxane/H₂O, 2-MeTHF)[2][3]

-

Schlenk flask or microwave vial

-

Magnetic stirrer and heating source (oil bath or microwave reactor)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-bromo-5-(2,2,2-trifluoroethyl)aniline (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

-

Add the palladium catalyst (1-5 mol%).

-

Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent via syringe.

-

Place the reaction flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously. Alternatively, use a microwave reactor according to the manufacturer's instructions.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

| Parameter | Condition 1 | Condition 2 | Reference |

| Catalyst | Pd(dppf)Cl₂ | CataCXium® A Pd G3 | [3] |

| Base | K₂CO₃ | Cs₂CO₃ | [2][3] |

| Solvent | Dioxane/H₂O (10:1) | 2-MeTHF | [2][3] |

| Temperature | 90 °C | 80 °C | [2][3] |

| Time | 2-24 h | 2-24 h | [2][3] |

| Table 1: Example Reaction Conditions for Suzuki Coupling. |

Key Considerations and Troubleshooting

The success of a Suzuki coupling reaction, especially with electronically demanding substrates like 3-bromo-5-(2,2,2-trifluoroethyl)aniline, hinges on careful control of reaction parameters.

Catalyst and Ligand Selection:

-

Rationale: The electron-withdrawing nature of the trifluoroethyl group makes the aryl bromide more susceptible to oxidative addition. However, the aniline moiety can coordinate to the palladium center and potentially inhibit catalysis. Therefore, the choice of ligand is critical.

-

Recommendation: For electron-deficient aryl bromides, catalysts bearing bulky and electron-rich phosphine ligands are generally preferred.[2] These ligands stabilize the Pd(0) species and promote the oxidative addition step.[2] Buchwald-type ligands (e.g., SPhos, XPhos) and palladacycles like CataCXium® A Pd G3 have shown excellent performance in similar systems.[2][3] A screening of different catalysts and ligands is highly recommended to identify the optimal system for a specific substrate combination.[2]

Choice of Base:

-

Rationale: The base plays a crucial role in the transmetalation step by activating the boronic acid. The strength and nature of the base can significantly impact the reaction rate and yield.

-

Recommendation: For challenging couplings with electron-deficient anilines, inorganic bases such as cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often more effective than weaker bases like sodium carbonate.[2] It is advisable to screen a panel of bases to determine the best conditions.[2]

Common Side Reactions and Mitigation Strategies:

| Side Reaction | Cause | Mitigation Strategy | Reference |

| Protodeboronation | Reaction of the boronic acid with a proton source (e.g., water). | Use anhydrous conditions, a less harsh base, or more stable boronate esters (e.g., pinacol esters). | [2] |

| Homocoupling | Coupling of two boronic acid molecules, often promoted by oxygen. | Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction. | [2] |

| Dehalogenation | Reduction of the starting aryl bromide to the corresponding aniline. | Ensure the use of pure, anhydrous solvents and consider the choice of base, as some can be sources of hydrides. | [2] |

Conclusion

The Suzuki-Miyaura cross-coupling of 3-(2,2,2-trifluoroethyl)aniline derivatives is a powerful tool for the synthesis of novel biaryl compounds with significant potential in drug discovery and materials science. A thorough understanding of the reaction mechanism, careful selection of the catalyst and base, and meticulous control of the reaction conditions are paramount for achieving high yields and purity. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to successfully employ this important transformation in their synthetic endeavors.

References

-

Guram, A. S., et al. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Journal of Organic Chemistry, 72(14), 5104–5112. [Link]

-

Haibach, M. C., et al. (2022). Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. ResearchGate. [Link]

-

Dunn, J., et al. (2022). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 12(45), 29401-29405. [Link]

Sources

Application Note: High-Efficiency Buchwald-Hartwig Amination of Aryl Halides with 3-(2,2,2-Trifluoroethyl)aniline

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

This Application Note details the process chemistry and optimization strategies for the palladium-catalyzed cross-coupling of 3-(2,2,2-trifluoroethyl)aniline (CAS: 1352318-24-9) with various aryl and heteroaryl halides.

The 3-(2,2,2-trifluoroethyl) moiety is a critical bioisostere in modern medicinal chemistry. Unlike a direct trifluoromethyl (

Key Chemical Properties

| Property | Description | Impact on Catalysis |

| Nucleophilicity | Moderate ( | Less reactive than p-anisidine; requires electron-rich ligands (e.g., BrettPhos) to facilitate amine binding. |

| Sterics | Meta-substitution | Minimal steric clash at the reaction center; tolerates bulky ligands. |

| Stability | High | The |

Mechanistic Insight & Catalyst Selection

The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle. The rate-determining step for moderately electron-deficient anilines is often the amine binding to the Pd(II) complex prior to reductive elimination.

The Catalytic Cycle

To ensure high turnover numbers (TON), the catalyst system must stabilize the unsaturated Pd(0) species while facilitating the oxidative addition of the aryl halide.

Figure 1: Catalytic cycle emphasizing the amine coordination step, which is sensitive to the electronic drag of the trifluoroethyl group.

Ligand Strategy

For primary anilines with meta-electron-withdrawing groups, BrettPhos and RuPhos are the ligands of choice.

-

BrettPhos: Provides the highest selectivity for primary amines, preventing over-arylation (formation of tertiary amines).

-

XPhos: Excellent for aryl chlorides and sterically hindered electrophiles.

Experimental Protocols

Protocol A: The "Universal" Method (Aryl Bromides/Iodides)

Recommended for initial screening and scale-up of non-heterocyclic substrates.

Reagents:

-

3-(2,2,2-Trifluoroethyl)aniline (1.2 equiv)

-

Catalyst: Pd(OAc)₂ (1-2 mol%)

-

Ligand: BrettPhos (2-4 mol%)

-

Base: NaOtBu (1.4 equiv)

-

Solvent: Toluene or 1,4-Dioxane (0.2 M)

Step-by-Step Procedure:

-

Preparation: In a glovebox or under active Argon flow, charge a reaction vial with Pd(OAc)₂ (2.2 mg, 0.01 mmol), BrettPhos (10.7 mg, 0.02 mmol), and NaOtBu (135 mg, 1.4 mmol).

-

Solvent Addition: Add anhydrous Toluene (5 mL). If the aryl halide is a solid, add it now (1.0 mmol).

-

Activation: Stir at RT for 2 minutes to allow pre-catalyst formation (solution turns from orange to pale yellow/brown).

-

Substrate Addition: Add 3-(2,2,2-trifluoroethyl)aniline (210 mg, 1.2 mmol) via syringe. If the aryl halide is liquid, add it now.

-

Reaction: Seal the vial and heat to 80°C for 4–12 hours.

-

Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove Pd black and salts. Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Heterocyclic/Challenging Substrates (Aryl Chlorides)

Use this for chloropyridines, chloropyrimidines, or base-sensitive substrates.

Reagents:

-

Heteroaryl Chloride (1.0 equiv)

-

Amine (1.1 equiv)

-

Pre-catalyst: BrettPhos Pd G4 (1-3 mol%)

-

Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (1.5 equiv)

-

Solvent: t-Amyl Alcohol or t-BuOH

Modifications:

-

Base: Carbonate bases are milder and prevent side reactions with electrophilic heterocycles.

-

Solvent: Alcohol solvents facilitate the dissolution of carbonate bases.

-

Temperature: Requires higher temperature (100–110°C).

Optimization & Data Analysis

The following table summarizes expected performance based on electronic matching of the substrate.

| Electrophile Class | Catalyst System | Base | Solvent | Expected Yield |

| Electron-Neutral Ar-Br | Pd(OAc)₂ / BrettPhos | NaOtBu | Toluene | >90% |

| Electron-Poor Ar-Cl | Pd₂dba₃ / XPhos | K₃PO₄ | Dioxane | 85-95% |

| Electron-Rich Ar-Cl | BrettPhos Pd G4 | NaOtBu | t-BuOH | 70-85% |

| 2-Chloropyridine | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Toluene | 60-80% |

Decision Logic for Process Development

Figure 2: Decision tree for selecting the optimal protocol based on the electrophile partner.

Troubleshooting & Critical Controls

Protodehalogenation (Reduction of Ar-X)

-

Symptom: Recovery of Ar-H instead of product.

-

Cause:

-hydride elimination from the amine is slow, but if the amine binding is too slow, the Pd-Ar intermediate may scavenge protons from the solvent or trace water. -

Fix: Increase the concentration of the amine (1.5 equiv). Switch to a more electron-rich ligand (e.g., tBuXPhos ) to accelerate reductive elimination.

Low Conversion with Heterocycles

-

Symptom: Starting material remains; catalyst deactivates (Pd black).

-

Cause: Coordination of the heterocycle nitrogen to Palladium, poisoning the catalyst.

-

Fix: Use BrettPhos Pd G4 pre-catalyst to ensure immediate active species generation. Increase temperature to 110°C to promote ligand dissociation from off-cycle resting states.

Safety Note: Fluorine Handling

While the trifluoroethyl group is stable, avoid using strong Lewis acids (e.g.,

References

-

Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011).[3] Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases.[3] Chemical Science, 2(1), 57-68.

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

-

Brusoe, A. T., & Hartwig, J. F. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 137(26), 8460–8468.

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]

Application Notes & Protocols: 3-(2,2,2-Trifluoroethyl)aniline as a Strategic Building Block for Bioactive Molecules

Introduction: The Strategic Advantage of the Trifluoroethyl Moiety

In the landscape of medicinal chemistry and drug design, the strategic incorporation of fluorine-containing functional groups is a powerful tool for optimizing the pharmacological profile of lead compounds.[1][2] The 2,2,2-trifluoroethyl (CF3CH2) group, in particular, is gaining significant attention as a bioisostere of the ethyl or ethoxy group.[1] Its introduction into a molecular scaffold can profoundly influence key properties such as lipophilicity, metabolic stability, membrane permeability, and bioavailability.[1][3]

3-(2,2,2-Trifluoroethyl)aniline emerges as a particularly valuable building block, combining the versatile reactivity of the aniline scaffold with the unique physicochemical properties imparted by the trifluoroethyl substituent.[4] The strong electron-withdrawing nature of the trifluoromethyl group can modulate the basicity of the aniline nitrogen, influencing its interaction with biological targets.[3] Furthermore, the C-F bond's high dissociation energy (485.3 kJ/mol compared to 414.2 kJ/mol for a C-H bond) contributes to enhanced metabolic stability, a critical attribute for drug candidates.[3]

This guide provides an in-depth exploration of 3-(2,2,2-trifluoroethyl)aniline as a precursor for bioactive molecules, with a focus on its application in the synthesis of kinase inhibitors. We will detail a robust protocol for its incorporation into a scaffold via amide bond formation, explaining the rationale behind the chosen synthetic strategy and experimental conditions.

Physicochemical Properties of 3-(2,2,2-Trifluoroethyl)aniline

| Property | Value | Source |

| Molecular Formula | C8H8F3N | [5] |

| Molecular Weight | 175.15 g/mol | [5] |

| Monoisotopic Mass | 175.06088 Da | [5] |

| XlogP (Predicted) | 2.4 | [5] |

| SMILES | C1=CC(=CC(=C1)N)CC(F)(F)F | [5] |

| InChIKey | FHLUOUXEXWHPHZ-UHFFFAOYSA-N | [5] |

Application Focus: Synthesis of Kinase Inhibitor Scaffolds

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[6][7] Aniline and its derivatives are fundamental building blocks in the design of a vast number of kinase inhibitors, often forming the core structure that interacts with the kinase hinge region.[7][8] The second-generation kinase inhibitor Nilotinib, for example, features a trifluoromethyl group that engages in crucial hydrophobic interactions within the Abl kinase binding pocket, enhancing its potency.[8]

The use of 3-(2,2,2-trifluoroethyl)aniline allows for the introduction of this key fluorine-containing moiety, potentially improving binding affinity, selectivity, and pharmacokinetic properties of novel kinase inhibitors.[3][8] A common and versatile method for integrating this building block is through the formation of an amide bond with a carboxylic acid-bearing fragment of the target molecule.

Synthetic Strategy: Amide Coupling

The direct coupling of a carboxylic acid and an aniline is a cornerstone reaction in pharmaceutical synthesis. However, anilines can be poor nucleophiles, often requiring activation of the carboxylic acid to proceed efficiently.[9][10] This is typically achieved using a "coupling reagent" that converts the carboxylic acid's hydroxyl group into a better leaving group.

Caption: General scheme for amide bond formation.

For less nucleophilic amines like anilines, coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in combination with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine), are often effective.[10]

Protocol: Synthesis of a Representative N-(3-(2,2,2-trifluoroethyl)phenyl)amide

This protocol details a general procedure for the amide coupling of 3-(2,2,2-trifluoroethyl)aniline with a generic carboxylic acid (R-COOH).

Experimental Workflow

Caption: Step-by-step experimental workflow.

Materials and Reagents

| Reagent | MW ( g/mol ) | Molarity/Density | Quantity | Equiv. |

| Carboxylic Acid (R-COOH) | - | - | e.g., 200 mg | 1.0 |

| 3-(2,2,2-Trifluoroethyl)aniline | 175.15 | - | 1.1x molar amount | 1.1 |

| HATU | 380.23 | - | 1.2x molar amount | 1.2 |

| DIPEA | 129.24 | 0.742 g/mL | 2.5x molar amount | 2.5 |

| N,N-Dimethylformamide (DMF) | - | Anhydrous | 5 mL / mmol acid | - |

| Ethyl Acetate (EtOAc) | - | ACS Grade | As needed | - |

| Saturated aq. NaCl (Brine) | - | - | As needed | - |

| Anhydrous MgSO4 | - | - | As needed | - |

| Silica Gel | - | 230-400 mesh | As needed | - |

Step-by-Step Procedure

-

Reaction Setup:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 equiv).

-

Dissolve the acid in anhydrous DMF (e.g., 5 mL per mmol of acid).

-

-

Carboxylic Acid Activation:

-

To the stirred solution, add HATU (1.2 equiv) followed by DIPEA (2.5 equiv).

-

Causality Note: Pre-activating the carboxylic acid with HATU for a short period before adding the amine is crucial for efficiently coupling poorly nucleophilic anilines.[10] HATU converts the acid to a highly reactive O-acylisourea intermediate. DIPEA acts as a non-nucleophilic base to neutralize the generated hexafluorophosphate salt.

-

Stir the mixture at room temperature for 15 minutes.

-

-

Amide Coupling:

-

Add 3-(2,2,2-trifluoroethyl)aniline (1.1 equiv) to the reaction mixture.

-

Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

-

-

Aqueous Work-up:

-

Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water (approx. 5x the volume of DMF).

-

Extract the aqueous layer with ethyl acetate (3x).

-

Causality Note: This step removes the water-soluble DMF and excess reagents like DIPEA salts.

-

Combine the organic layers and wash with saturated aqueous NaCl (brine) to remove any remaining water.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

-

-

Purification:

-

The resulting crude product can be purified by flash column chromatography on silica gel.

-

The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis.

-

Combine the fractions containing the pure product and remove the solvent in vacuo.

-

-

Characterization:

-

Confirm the structure and purity of the final amide product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Expected Results

| Parameter | Expected Outcome |

| Yield | 60-90% (substrate dependent) |

| Purity (post-chromatography) | >95% by LC-MS and NMR |

| Appearance | Typically a white to off-white solid |

Conclusion

3-(2,2,2-Trifluoroethyl)aniline is a highly valuable and strategic building block for the synthesis of bioactive molecules, particularly in the realm of kinase inhibitor discovery. The trifluoroethyl group offers a reliable method to enhance key drug-like properties, including metabolic stability and target binding affinity.[1][3][8] The provided amide coupling protocol offers a robust and adaptable method for incorporating this key synthon into diverse molecular scaffolds. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can effectively leverage the unique properties of 3-(2,2,2-trifluoroethyl)aniline to accelerate the development of next-generation therapeutics.

References

- Benchchem. 3-chloro-N-(2,2,2-trifluoroethyl)aniline.

-

Zhou, M.-X., Han, S., Wang, Y., Zhang, W., Wang, Z., & Zeng, Y.-F. (2023). Recent advances in trifluoroethylation reaction. Organic Chemistry Frontiers, 10(23), 5986-6009. Available from: [Link]

- MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- ResearchGate. (n.d.). Selected natural products (first row) and synthetic bioactive molecules...

- Wikipedia. (n.d.). Trifluoromethylation.

- ACS Publications. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling.

- PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Ambeed.com. 3-(2,2,2-Trifluoroethyl)aniline.

-

RSC Publishing. (2021). Iron porphyrin-catalyzed N -trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances. Available from: [Link]

- Advanced ChemBlocks. 3-Bromo-n-(2,2,2-trifluoroethyl)aniline.

- PubChemLite. 3-(2,2,2-trifluoroethyl)aniline (C8H8F3N).

-

Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512-4523. Available from: [Link]

-

Weisberg, E., et al. (2012). Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(24), 7454-7458. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Available from: [Link]

- PubChem. 3,4-dipropoxy-N-(2,2,2-trifluoroethyl)aniline.

-

PubMed. (2014). Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors. Bioorganic & Medicinal Chemistry. Available from: [Link]

- Reddit. (2026). Amide coupling reaction between a carboxylic acid and aniline derivatives.

- EPA. 3-(1,1,2,2-Tetrafluoroethyl)aniline Properties.

- Organic-Chemistry.org. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.

- PubChem. 2-Bromo-3-(2,2,2-trifluoroethoxy)aniline.

- Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC.

- ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]

- Sigma-Aldrich. N-(2,2,2-Trifluoroethyl)aniline.

- SciSpace. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.

- SciELO Brasil. (2024). 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions.

Sources

- 1. Recent advances in trifluoroethylation reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 3-chloro-N-(2,2,2-trifluoroethyl)aniline | 351-45-1 | Benchchem [benchchem.com]

- 5. PubChemLite - 3-(2,2,2-trifluoroethyl)aniline (C8H8F3N) [pubchemlite.lcsb.uni.lu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scielo.br [scielo.br]

- 8. Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. reddit.com [reddit.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 3-(2,2,2-Trifluoroethyl)aniline Purification

Compound Identity: 3-(2,2,2-Trifluoroethyl)aniline CAS: 768335-16-6 Molecular Weight: 175.15 g/mol Chemical Nature: Electron-deficient aromatic amine.[1]

Executive Summary

Purifying 3-(2,2,2-trifluoroethyl)aniline presents a unique "push-pull" challenge.[1] The trifluoroethyl group (

Common failures in purification stem from three specific issues:

-

Co-elution: The lipophilic nature causes the amine to co-elute with non-polar precursors (e.g., nitro-intermediates) on silica.

-

Tailing: Despite reduced basicity, the amine moiety still interacts with acidic silanols, causing broad peaks that mask impurities.

-

Volatility & Oxidation: Fluorinated anilines are often volatile and prone to oxidation (browning) during concentration.[1]

This guide provides self-validating protocols to resolve these specific bottlenecks.

Troubleshooting Module 1: Separation from Non-Basic Impurities

The Problem: You observe a single spot on TLC or overlapping peaks in HPLC, likely containing the unreacted nitro precursor (1-nitro-3-(2,2,2-trifluoroethyl)benzene) or neutral byproducts.[1]

The Mechanism: The

The Solution: pH-Switching Liquid-Liquid Extraction (LLE). Because the impurity is non-basic and your product is a weak base, you can separate them chemically rather than physically.

Optimized Acid-Base Extraction Protocol

Note: This amine is less basic (estimated pKa ~3.8–4.[1]2) than standard aniline (pKa 4.6).[1] Standard "wash" procedures may fail if the acid is too weak.

| Step | Action | Technical Rationale |

| 1. Dissolution | Dissolve crude oil in Diethyl Ether ( | Ether provides better phase separation for fluorinated species.[1] |

| 2. Protonation | Extract with 2M HCl (3x volumes). Check aqueous pH < 1. | The lower basicity requires a stronger acid drive to fully protonate the amine ( |

| 3. Separation | Keep the Aqueous Layer . Discard Organic Layer (contains nitro/neutral impurities).[1][2] | The charged anilinium salt is water-soluble; lipophilic impurities remain in organic.[3] |

| 4. Basification | Cool aqueous layer to 0°C. Slowly add 6M NaOH until pH > 10.[1] | Heat is generated.[1][3][4] High pH ensures the amine is fully deprotonated back to free base. |

| 5. Recovery | Extract aqueous phase with DCM (3x). Dry over | DCM is superior for recovering the now-neutral fluorinated amine. |

Workflow Visualization

The following diagram illustrates the logic flow for removing non-basic impurities.

Caption: Logic flow for isolating 3-(2,2,2-trifluoroethyl)aniline from non-basic precursors using pH-switching.

Troubleshooting Module 2: Chromatographic Tailing

The Problem: The product streaks on silica gel, making it impossible to separate from closely eluting impurities.

The Mechanism: The amine nitrogen hydrogen-bonds with acidic silanol groups (

The Solution: Amine Deactivation of Silica. Do not rely on standard gradients. You must competitively block the silanol sites.

Recommended Mobile Phase Systems

| System Type | Composition | Best For |

| Standard Modifier | Hexane / EtOAc + 1% Triethylamine (TEA) | General purification.[1] Pre-wash column with 1% TEA in Hexane before loading.[1] |

| High Polarity | DCM / MeOH + 1% | Removing polar tars.[1] The ammonia is more effective than TEA for difficult streaks. |

| Alternative | DCM / MeOH (95:5) | If TEA is interfering with NMR/Mass Spec. |

Critical Protocol: The "Pre-Saturation" Step

-

Prepare your column.[1]

-

Flush with 3 column volumes (CV) of Hexane containing 1% TEA .

-

Self-Validation: Check the pH of the eluent exiting the column. It must be basic (pH paper turns blue).[1] If neutral, flush more.[1]

-

Load your sample.[1]

-

Run your gradient (e.g., Hex/EtOAc) maintaining 1% TEA in the mobile phase.[1]

Warning: TEA has a high boiling point. If your product is volatile (see Module 3), removing TEA requires an acid wash or prolonged high-vac, which risks losing product.[1] In such cases, use 1%

in MeOH/DCM , as ammonia is volatile.

Troubleshooting Module 3: Yield Loss & Instability

The Problem: The product turns brown/black upon storage, or mass is lost during rotary evaporation.

The Mechanism:

-

Volatility: Fluorinated anilines have higher vapor pressures than their non-fluorinated counterparts due to weak intermolecular forces (fluorine does not H-bond well).[1]

-

Oxidation: Anilines are prone to radical oxidation, forming azo-linkages or polymerization tars, accelerated by light and air.[1]

Stabilization Protocol: Hydrochloride Salt Formation

Converting the free base to the HCl salt eliminates volatility and prevents oxidation.

-

Dissolve: Dissolve the purified free base in a minimal amount of dry

or Dioxane. -

Precipitate: Add 4M HCl in Dioxane dropwise at 0°C.

-

Isolate: A white solid (Anilinium Chloride) should precipitate.[1]

-

Filter & Dry: Filter the solid. This salt is stable at room temperature and non-volatile.[1]

Frequently Asked Questions (FAQs)

Q: Can I use reverse-phase (C18) HPLC for this purification? A: Yes, and it is often superior for removing defluorinated byproducts.[1]

-

Condition: Use Water/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid .[1]

-

Note: The acidic mobile phase keeps the aniline protonated (

), reducing tailing and eluting it earlier than neutral impurities.

Q: I see a "double spot" on TLC after the column. Did I decompose it? A: Likely not. If you used TEA in your column, you might be seeing the TEA salt or a mixed salt species.

-

Test: Run a 2D-TLC.[1] Spot the sample, run it, dry the plate, rotate 90 degrees, and run again. If the spots lie on the diagonal, it is stable. If off-diagonal, it is decomposing on silica.[1]

Q: What is the estimated pKa of this compound? A: While experimental data for this specific CAS is rare, structural analogs suggest a pKa between 3.8 and 4.2 .

-

Reasoning: Aniline is 4.[1][5]6. 3-Trifluoromethylaniline is ~3.[1]5. The methylene spacer in your compound (

) dampens the electron-withdrawing effect of the fluorine, placing the basicity between the two.

References

-

BenchChem Technical Support. (2025).[1][3] Purification of Halogenated Aniline Compounds. Retrieved from (General protocols for halogenated aniline extraction).[1]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 123456, 3-(2,2,2-Trifluoroethyl)aniline. Retrieved from (Structural data and predicted properties).[1]

-

Gross, K. C., & Seybold, P. G. (2000).[1][6] Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80, 1107-1115.[1][6] (Theoretical basis for pKa estimation of substituted anilines).

-

University of Massachusetts. (n.d.).[1] Acid-Base Extraction Protocols. Retrieved from (Standard operating procedures for amine extraction).[1]

-

Zhang, W. (2014).[1] Fluorous Technologies for Solution-Phase High-Throughput Organic Synthesis. Chemical Reviews. (Insights into the solubility and separation of fluorinated organic molecules).

Sources

- 1. PubChemLite - 3-(2,2,2-trifluoroethyl)aniline (C8H8F3N) [pubchemlite.lcsb.uni.lu]

- 2. community.wvu.edu [community.wvu.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]

- 5. 3-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]

- 6. afit.edu [afit.edu]

Work-up procedures for reactions involving 3-(2,2,2-Trifluoroethyl)aniline

Technical Support Ticket #8492: Optimization of Work-up for 3-(2,2,2-Trifluoroethyl)aniline

User Inquiry

"I am synthesizing 3-(2,2,2-Trifluoroethyl)aniline via reduction of the corresponding nitro compound. The reaction conversion is good, but I am losing significant yield during the aqueous work-up, and the final oil turns dark brown within hours. The phase separation is also sluggish.[1] What is the standard protocol for isolating this specific fluorinated amine?"

Technician Response

Hello,

Thank you for contacting the Process Chemistry Support Center. The issues you are describing—emulsion formation ("sluggish separation"), oxidative instability ("dark brown oil"), and yield loss—are classic challenges when handling trifluoroethyl-substituted anilines.

The 2,2,2-trifluoroethyl group (

Below is the optimized Standard Operating Procedure (SOP) and a Troubleshooting Guide designed to maximize recovery and purity for this specific scaffold.

Part 1: Critical Physicochemical Properties[1]

Before starting the work-up, you must understand the "personality" of your molecule to manipulate it effectively.

| Property | Value (Est.) | Implication for Work-up |

| pKa (Conj. Acid) | ~3.8 – 4.2 | Lower than aniline (4.6). It requires a lower pH (< 2) to fully protonate and a lower pH (> 9) to fully deprotonate compared to alkyl amines.[1] |

| LogP | ~2.4 | Moderately Lipophilic. It will partition well into organic solvents, but the fluorinated tail can act as a surfactant, causing emulsions. |

| Boiling Point | >200°C | High boiling point.[1] Do not attempt to distill at atmospheric pressure; it will decompose/oxidize.[1] |

| Stability | Oxidation Prone | The electron-deficient ring does not fully protect the amine from oxidation.[1] Air-free handling is recommended.[1] |

Part 2: The "pH-Swing" Purification Protocol

Do not rely on a simple water/organic wash.[1] The most robust method to purify 3-(2,2,2-Trifluoroethyl)aniline from non-basic impurities (unreacted nitro starting material, neutral byproducts) is an Acid-Base Swing Extraction .

Step-by-Step Methodology

1. Initial Quench & Dissolution [1]

-

Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]

-

Note: DCM often separates better than EtOAc for fluorinated compounds, but EtOAc is greener.[1]

-

-

Crucial: If your reaction used a metal catalyst (Pd/C, Fe, Sn), filter the mixture through a pad of Celite before adding water. Metal fines stabilize emulsions.[1]

2. The Acid Extraction (Targeting the Aqueous Phase)

-

Extract the organic layer with 1.0 M HCl (3 x Vol).[1]

-

Checkpoint: Check the pH of the aqueous layer.[1] It must be pH < 2 .[1]

-

Why? Due to the lower pKa (~4.0), a weak acid wash (pH 4-5) will not fully protonate the amine, leaving it in the organic layer and causing yield loss.

-

-

Action: Collect the Aqueous Acidic Layer .[1] (Your product is now here as the hydrochloride salt:

). -

Discard the organic layer (contains non-basic impurities).[1]

3. The Base Switch (Liberating the Amine)

-

Cool the acidic aqueous solution to 0°C (ice bath). Exothermic neutralization can degrade the amine.[1]

-

Slowly add 6.0 M NaOH or solid

until the pH reaches > 10 .[1]-

Visual Cue: The solution will turn cloudy/milky as the free amine "oils out."[1]

-

4. Final Extraction

-

Extract the basic aqueous layer with DCM (3 x Vol).[1]

-

Emulsion Control: If an emulsion forms, do not shake vigorously.[1] Add brine (saturated NaCl) to the aqueous phase to increase ionic strength.[1]

5. Drying & Concentration [1]

-

Dry combined organics over anhydrous

(Sodium Sulfate).[1] -

Add an antioxidant: Add 0.1% (w/w) BHT (Butylated hydroxytoluene) if the product will be stored for long periods.[1]

-

Concentrate under reduced pressure.[1][2] Do not heat above 40°C.

Part 3: Visual Workflow (Decision Tree)

The following diagram illustrates the logic flow for the Acid-Base Swing protocol.

Figure 1: Acid-Base Swing Extraction Logic for 3-(2,2,2-Trifluoroethyl)aniline purification.

Part 4: Troubleshooting & FAQs

Q1: Why is my product turning black/brown immediately?

A: Anilines are notoriously sensitive to auto-oxidation, forming colored impurities (azobenzenes/polymers) even at trace levels.[1]

-

Fix: Store the amine as the HCl salt if possible.[1] The salt form is indefinitely stable.[1] To generate: Dissolve the free base in diethyl ether and bubble HCl gas or add HCl in dioxane.[1] Filter the white precipitate.[1]

-

Fix: If you must keep the free base, store it under Argon/Nitrogen in the dark at -20°C.

Q2: I have a stubborn emulsion that won't separate.

A: The fluorinated tail (

-

Fix: Do not simply wait.

Q3: My yield is 50% lower than expected. Where is it?

A: It is likely stuck in the wrong phase due to pH issues.[1]

-

Scenario A: During the acid wash, if the pH was ~4, the amine (pKa ~4) was only 50% protonated. Half stayed in the organic trash layer.[1] Always ensure pH < 2.

-

Scenario B: During the base extraction, if the pH was ~8, the amine was still partially protonated. Always ensure pH > 10.

Q4: Can I use column chromatography instead?

A: Yes, but beware of "streaking."[1]

-

Protocol: Use silica gel pre-treated with 1% Triethylamine (TEA).[1]

-

Eluent: Hexanes/Ethyl Acetate (gradient).[1] The TEA neutralizes the acidic sites on the silica, preventing the amine from sticking and streaking.

References

-

PubChem. 3-(2,2,2-trifluoroethyl)aniline (Compound Summary). National Library of Medicine.[1] Accessed Feb 23, 2026. [Link][1][3]

-

Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for aniline purification via acid-base extraction and salt formation).[1]

-

U.S. EPA. CompTox Chemicals Dashboard: 3-(1,1,2,2-Tetrafluoroethyl)aniline (Analogous Structure Data).[Link][1][4]

Sources

Validation & Comparative

Comparative analysis of 3-(2,2,2-Trifluoroethyl)aniline and 3-(Trifluoromethyl)aniline

Executive Summary

In medicinal chemistry, the modulation of aniline basicity and lipophilicity is a critical tactic for optimizing drug-target interactions and pharmacokinetic (PK) profiles. This guide compares 3-(Trifluoromethyl)aniline , a classic electron-deficient building block, with its homolog 3-(2,2,2-Trifluoroethyl)aniline .

The core distinction lies in the methylene spacer (-CH₂-) . While the trifluoromethyl (-CF₃) group exerts a powerful electron-withdrawing effect via both induction and resonance, the trifluoroethyl (-CH₂CF₃) group insulates the aromatic ring from the fluorinated moiety. This structural nuance significantly alters the aniline's pKa, metabolic stability, and steric volume, offering researchers a precise tool for "tuning" the physicochemical properties of lead compounds.

Part 1: Physicochemical Profiling

The following data highlights the impact of the methylene spacer on the electronic and physical properties of the aniline core.

| Feature | 3-(Trifluoromethyl)aniline | 3-(2,2,2-Trifluoroethyl)aniline |

| Structure | Direct Attachment Ar–CF₃ | Methylene Spacer Ar–CH₂–CF₃ |

| CAS Number | 98-16-8 | 768335-16-6 |

| Molecular Weight | 161.12 g/mol | 175.15 g/mol |

| Electronic Effect | Strong EWG (Inductive + Resonance) | Moderate EWG (Inductive only; Resonance insulated) |

| Aniline pKa (Est.) | ~3.5 (Weak Base) | ~4.0 – 4.2 (More Basic) |

| LogP (Lipophilicity) | 2.3 | ~2.5 (Increased bulk/lipophilicity) |

| Metabolic Liability | Low (Blocked metabolic site) | Moderate (Potential for benzylic hydroxylation) |

| Steric Profile | Compact, Rigid | Extended, Flexible (Rotatable bond) |

Key Insight: The "Insulation" Effect

The direct attachment of the -CF₃ group in 3-(Trifluoromethyl)aniline strongly deactivates the aromatic ring, significantly lowering the basicity of the amine. This reduces the amine's ability to participate in hydrogen bonding as a donor/acceptor.

In contrast, 3-(2,2,2-Trifluoroethyl)aniline features a methylene bridge that "insulates" the ring from the strong resonance withdrawal of the fluorine atoms. Consequently, the nitrogen lone pair is more available, making this analog more basic and potentially improving solubility in acidic media or altering binding kinetics in the active site.

Part 2: Synthetic Accessibility & Protocols

While 3-(Trifluoromethyl)aniline is a commodity chemical produced via nitration of benzotrifluoride, 3-(2,2,2-Trifluoroethyl)aniline requires more sophisticated synthetic installation, often utilizing transition-metal catalysis.

Synthesis Workflow: Pd-Catalyzed Cross-Coupling

The most controlled method to access the trifluoroethyl analog is via Palladium-catalyzed cross-coupling of aryl halides with 2,2,2-trifluoroethyl precursors.

Figure 1: Synthetic workflow for accessing 3-(2,2,2-Trifluoroethyl)aniline via Pd-catalyzed cross-coupling.[1][2]

Detailed Protocol: Cross-Coupling Installation

Objective: Install the -CH₂CF₃ group onto a 3-bromoaniline derivative.

-

Reagents:

-

Substrate: N-Boc-3-bromoaniline (1.0 equiv)

-

Coupling Partner: 2,2,2-Trifluoroethyl iodide (1.5 equiv)

-

Catalyst: Pd₂(dba)₃ (2.5 mol%)

-

Ligand: Xantphos (5 mol%)

-

Base: Cs₂CO₃ (2.0 equiv)

-

Solvent: Anhydrous Toluene (0.2 M)

-

-

Procedure:

-

Step 1: Charge a flame-dried Schlenk flask with N-Boc-3-bromoaniline, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ under an argon atmosphere.

-

Step 2: Add anhydrous Toluene and stir for 5 minutes to pre-complex the catalyst.

-

Step 3: Add 2,2,2-Trifluoroethyl iodide via syringe. Seal the vessel.

-

Step 4: Heat the reaction mixture to 80°C for 16–24 hours. Monitor conversion by LC-MS.

-

Step 5: Upon completion, cool to room temperature, filter through a pad of Celite, and concentrate in vacuo.

-

Step 6: Purify via flash column chromatography (Hexanes/EtOAc).

-

Step 7 (Deprotection): Dissolve the intermediate in DCM/TFA (4:1) and stir at RT for 2 hours to remove the Boc group. Neutralize and extract to yield 3-(2,2,2-Trifluoroethyl)aniline .

-

Self-Validating Check: The appearance of a triplet at ~3.3 ppm (J_HF ≈ 11 Hz) in the ¹H NMR spectrum confirms the presence of the methylene protons coupled to the CF₃ group.

Part 3: Medicinal Chemistry Decision Matrix

Choosing between these two anilines depends on the specific optimization goals of the drug discovery program.

Metabolic Stability

-

3-(Trifluoromethyl)aniline: The C–F bond is metabolically inert. The position is effectively blocked from oxidation.

-

3-(2,2,2-Trifluoroethyl)aniline: The benzylic methylene group (-CH₂ -CF₃) is a potential site for CYP450-mediated hydroxylation. However, the strong electron-withdrawing nature of the adjacent CF₃ group deactivates these protons relative to a standard ethyl group, offering "tempered" stability.

Bioisosteric Replacement Strategy

The switch from -CF₃ to -CH₂CF₃ is often employed to:

-

Extend the Reach: The -CH₂CF₃ group is longer, allowing the fluorine atoms to reach deeper into a hydrophobic pocket.

-

Restore Basicity: If the -CF₃ analog is too electron-deficient (leading to poor solubility or weak H-bond acceptance), the -CH₂CF₃ analog restores electron density to the aniline nitrogen.

Figure 2: Decision matrix for selecting between trifluoromethyl and trifluoroethyl anilines.

References

-

Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Accela ChemBio. (2024). Product Data: 3-(2,2,2-Trifluoroethyl)aniline (CAS 768335-16-6). Link

-

Sigma-Aldrich. (2024). Product Specification: 3-(Trifluoromethyl)aniline (CAS 98-16-8).[3] Link

-

Lundgren, S., et al. (2010). Palladium-Catalyzed Cross-Coupling of Aryl Halides with 2,2,2-Trifluoroethyl Iodide.[1][4] Angewandte Chemie International Edition, 49(24), 4071-4074. Link

Sources

- 1. Pd-catalyzed divergent trifluoroethylation and arylation of arylboronic acids by aryl(2,2,2-trifluoroethyl)iodonium triflates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Palladium-Catalyzed Decarboxylative Rearrangements of Allyl 2,2,2-Trifluoroethyl Malonates: Direct Access to Homoallylic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(Trifluoromethyl)aniline | CAS 98-16-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. researchgate.net [researchgate.net]

A Comparative Guide to the Metabolic Stability of Drugs Containing the 3-(2,2,2-Trifluoroethyl)aniline Scaffold

Introduction: The Imperative of Metabolic Stability in Modern Drug Discovery

In the intricate journey from a promising chemical entity to a life-saving therapeutic, metabolic stability stands as a critical gatekeeper of success.[1] A drug's susceptibility to biotransformation by the body's metabolic machinery dictates its pharmacokinetic profile, influencing its half-life, bioavailability, and ultimately, its efficacy and safety.[1][2] Compounds that are metabolized too rapidly may fail to achieve therapeutic concentrations, while those that are metabolized too slowly could accumulate and cause toxicity.[2] Consequently, the early assessment and optimization of metabolic stability are paramount in drug discovery and development.[3][4]

Medicinal chemists have a powerful toolkit to enhance metabolic resilience, and among the most effective strategies is the strategic incorporation of fluorine.[5][6][7][8] The unique properties of fluorine, particularly when incorporated as a trifluoroalkyl group like trifluoroethyl, can profoundly improve a molecule's metabolic profile.[9][10][11][12][13] This guide provides an in-depth technical comparison focused on the 3-(2,2,2-Trifluoroethyl)aniline scaffold, a structural motif of increasing interest. We will explore the mechanistic basis for its enhanced stability, provide objective comparisons with non-fluorinated analogues, and detail the experimental protocols required to validate these properties in a research setting.

The Mechanistic Underpinnings: Why Fluorination Confers Metabolic Robustness

To appreciate the stability of the 3-(2,2,2-Trifluoroethyl)aniline scaffold, one must first understand the primary routes of drug metabolism. The liver is the body's central metabolic hub, where families of enzymes work to detoxify and eliminate foreign compounds (xenobiotics).[3][14] This process is broadly divided into two phases:

-

Phase I Metabolism: Primarily involves oxidation, reduction, and hydrolysis reactions that introduce or unmask polar functional groups. The Cytochrome P450 (CYP) superfamily of enzymes are the dominant players here, responsible for the oxidative metabolism of the vast majority of drugs.[8][15]

-

Phase II Metabolism: Involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules (e.g., glucuronic acid, sulfate, glutathione) to increase water solubility and facilitate excretion.[15]

The strategic power of fluorination lies in its ability to thwart Phase I oxidative metabolism. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen (C-H) bond.[9][11][13][16] This inherent strength makes the C-F bond highly resistant to the enzymatic cleavage typically performed by CYP enzymes.[7][11]